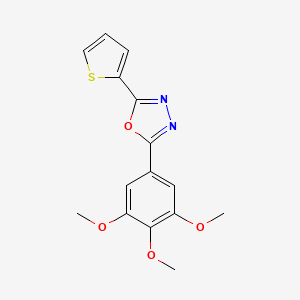

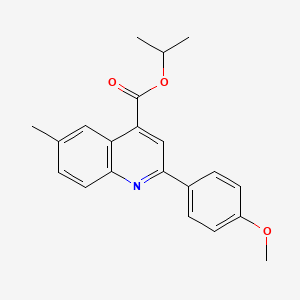

![molecular formula C40H22N4O8 B5568760 2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5568760.png)

2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid) often involves condensation reactions, Suzuki cross-coupling, and nucleophilic ring-opening methods. For example, novel diimide–dicarboxylic acids were synthesized through the condensation of specific pyridine derivatives with trimellitic anhydride, showcasing the methodology in creating complex molecular architectures like poly(amide–imide)s with good thermal stability (Behniafar & Banihashemi, 2004). Additionally, pyromellitic diimide-based macrocycles and derivatives have been synthesized through cyclocondensation and Sonogashira coupling reactions, contributing to the understanding of electrostatic interactions and aggregation capabilities of these molecules (Kato et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds like 2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid) and their derivatives is characterized by intricate arrangements contributing to their unique physical and chemical properties. For instance, X-ray crystallography studies have revealed detailed structural properties, including intramolecular and intermolecular arrangements, crucial for understanding their functionality and interaction mechanisms (Kato et al., 2008).

Applications De Recherche Scientifique

Synthesis and Characterization of Novel Polymers

Researchers have synthesized new diimide–dicarboxylic acids and poly(amide–imide)s based on similar complex molecules, highlighting the utility of such compounds in creating novel polymeric materials. These polymers exhibit good solubilities and excellent thermal stability, suggesting potential applications in high-performance materials (Behniafar & Banihashemi, 2004).

Electropolymerization and Crosslinking

The electropolymerization of compounds containing phthaloperinone units demonstrates the formation of π-dimers and σ-bonded segments, indicating the potential for designing electroactive materials with tailored properties for electronic applications (Czichy et al., 2021).

Organic Salt Formation and Color Variations

The creation of organic salts through the interaction of N,N′-bis(glycinyl)pyromellitic diimide with various N-containing bases has been studied. This work reveals how the interaction patterns between organic cations and anions can influence the color and optical properties of the resultant materials (Ge et al., 2011).

Coordination Complexes for Environmental Applications

Coordination complexes based on flexible dicarboxylate and different N-donor coligands have been explored for the degradation of organic dye pollutants. This research underscores the relevance of such molecular structures in developing photocatalytic materials for environmental remediation (Lu et al., 2021).

Optical Activity and Thermal Stability in Polymers

The synthesis and characterization of optically active poly(azo-ester-imide)s demonstrate the potential of incorporating complex diimide structures into polymers to achieve materials with specific optical and thermal properties. These findings suggest applications in areas requiring materials with precise optical activities and high thermal resistance (Hajipour et al., 2009).

Propriétés

IUPAC Name |

2-[4-[2-[4-(5-carboxy-1,3-dioxoisoindol-2-yl)phenyl]-6-phenylpyrimidin-4-yl]phenyl]-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H22N4O8/c45-35-28-16-10-24(39(49)50)18-30(28)37(47)43(35)26-12-6-22(7-13-26)33-20-32(21-4-2-1-3-5-21)41-34(42-33)23-8-14-27(15-9-23)44-36(46)29-17-11-25(40(51)52)19-31(29)38(44)48/h1-20H,(H,49,50)(H,51,52) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRWNOWVYAXWPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)O)C6=CC=C(C=C6)N7C(=O)C8=C(C7=O)C=C(C=C8)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H22N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5568685.png)

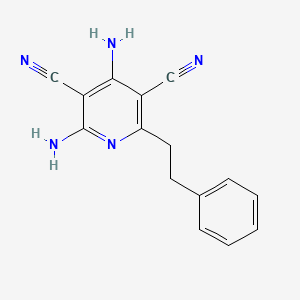

![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5568698.png)

![7-methoxy-N-methyl-N-phenyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B5568699.png)

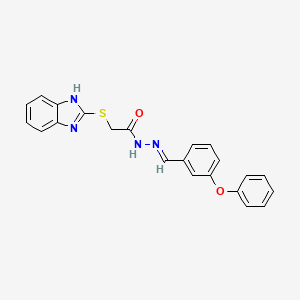

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5568722.png)

![4-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5568766.png)

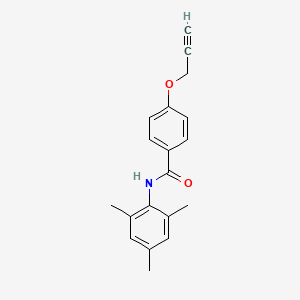

![4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5568772.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5568782.png)

![ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5568783.png)